5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, suprofen has a 2-substituted thiophene framework .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, 5-Bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107°C, and a density of 1.607 g/mL at 25°C .Scientific Research Applications
Synthesis and Bioisosteres
Derivatives of thiophene sulfonamide have been explored for their potential in synthesizing bioisosteres. For instance, highly substituted hydroxy thiophene motifs were designed and synthesized as viable amido phenol and sulfonamido phenol bioisosteres, showcasing the compound's role in the development of pharmacologically relevant molecules (Chao, TaverasArthur, & AkiCynthia, 2009).
Anticonvulsant and Cerebrovasodilatation Activities
Certain thiophene sulfonamide derivatives have been identified for their anticonvulsant activities and potential to selectively increase cerebral blood flow, indicating a promising avenue for neurological disorder treatments (Barnish et al., 1981).
Antibacterial and Antifungal Activities
Sulfonamide-derived compounds and their metal complexes were synthesized, showcasing moderate to significant antibacterial activity against several bacterial strains and good antifungal activity against various fungal strains. This highlights the compound's utility in developing new antimicrobial agents (Chohan & Shad, 2011).
Enzyme Inhibition
Thiophene sulfonamide derivatives have been investigated for their enzyme inhibitory properties, particularly against carbonic anhydrase. These studies reveal the potential for these compounds in therapeutic applications targeting enzyme-related dysfunctions (Ivanova et al., 2017).
Solubilization and Partitioning Studies
Investigations into the solubilization of thiophene derivatives by micellar solutions indicate the chemical's interaction dynamics, offering insights into its pharmacokinetic properties and formulation strategies (Saeed et al., 2017).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its biological activity. For example, some thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c1-11(14,8-3-2-6-17-8)7-13-19(15,16)10-5-4-9(12)18-10/h2-6,13-14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNQVPPELGJWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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